

Application of Amezalpat in β -catenin Mutated Hepatocellular Carcinoma: A Guide for Researchers

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Compound of Interest

Compound Name: Amezalpat

Cat. No.: B15542254

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Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with a rising incidence and mortality rate. A subset of HCC is characterized by mutations in the CTNNB1 gene, leading to the aberrant activation of the Wnt/ β -catenin signaling pathway, a key driver of tumorigenesis. **Amezalpat** (TPST-1120), a first-in-class oral, small-molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPAR α), has emerged as a promising therapeutic agent for HCC, demonstrating notable efficacy in clinical trials, particularly in patients with β -catenin mutated tumors. This document provides detailed application notes and protocols for researchers investigating the utility of **Amezalpat** in this specific context.

Amezalpat's proposed dual mechanism of action involves directly targeting cancer cells dependent on the fatty acid oxidation (FAO) metabolic pathway, which is regulated by PPAR α , and modulating the tumor microenvironment to enhance anti-tumor immunity.[1][2] Preclinical studies have indicated that **Amezalpat** exhibits anti-cancer activity as a single agent in HCC models, including those with activated β -catenin signaling.[3]

Clinical Efficacy in β -catenin Mutated HCC

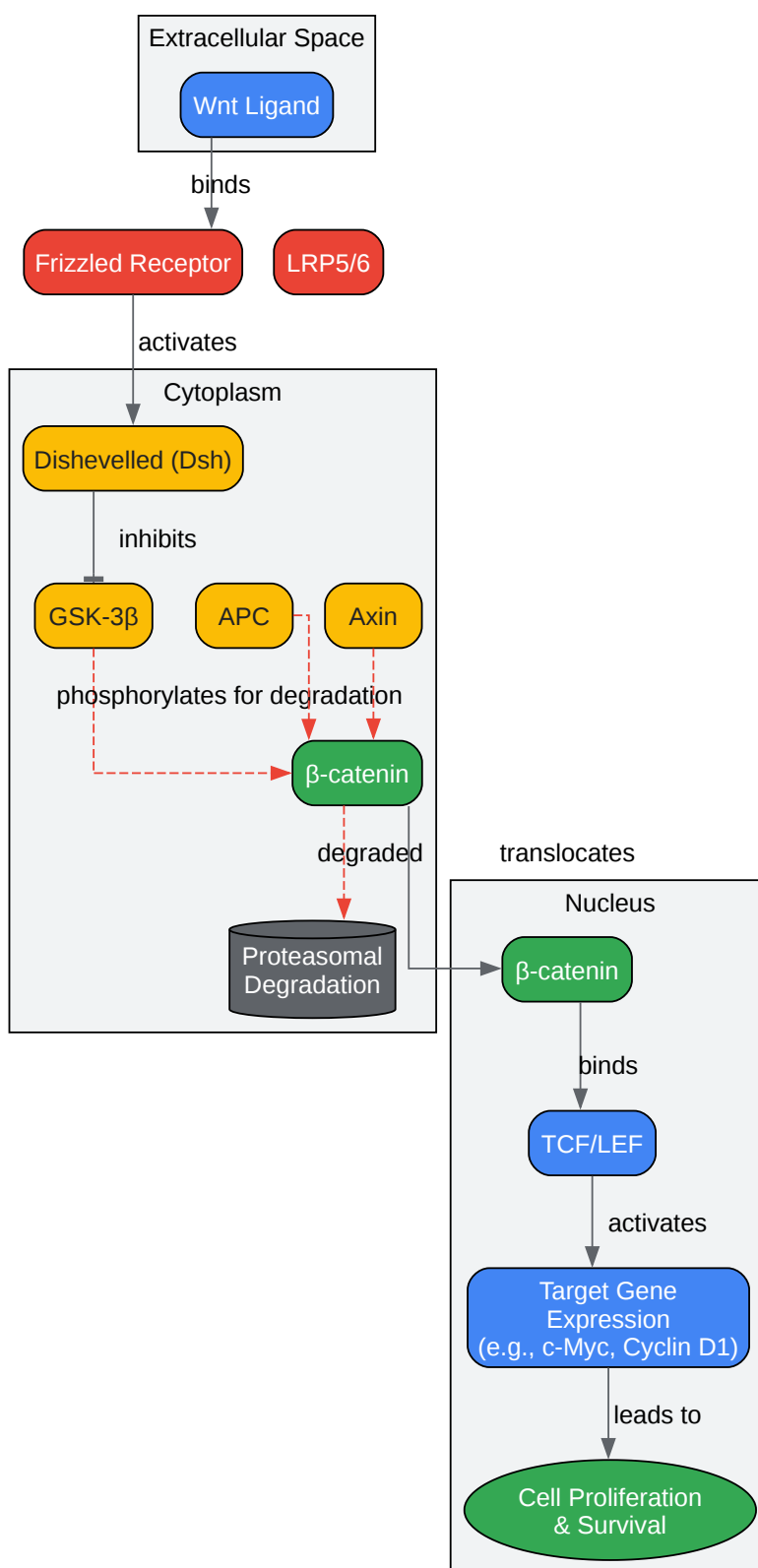
Amezalpat, in combination with atezolizumab and bevacizumab, has been evaluated in a global, randomized Phase 1b/2 clinical trial for the first-line treatment of unresectable or metastatic HCC. The results have been particularly encouraging for the patient subpopulation harboring β -catenin activating mutations.

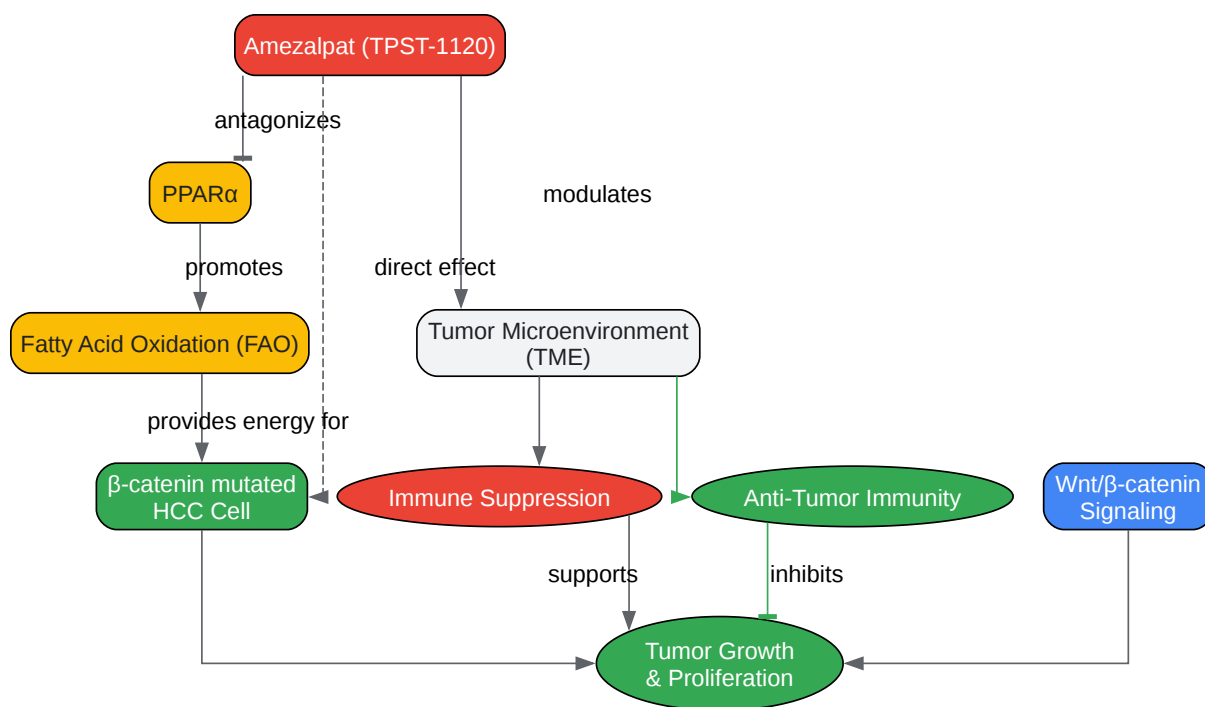
Efficacy Endpoint	Amezalpat Combination Arm (β -catenin mutated subpopulation)
Confirmed Objective Response Rate (cORR)	43% [4] [5] [6]
Disease Control Rate (DCR)	100% [4] [5] [6]
Median Overall Survival (mOS) - Overall Population	21 months [4] [7]
Control Arm mOS (Atezolizumab + Bevacizumab) - Overall Population	15 months [4] [7]
Hazard Ratio (HR) for OS - Overall Population	0.65 [4] [7]

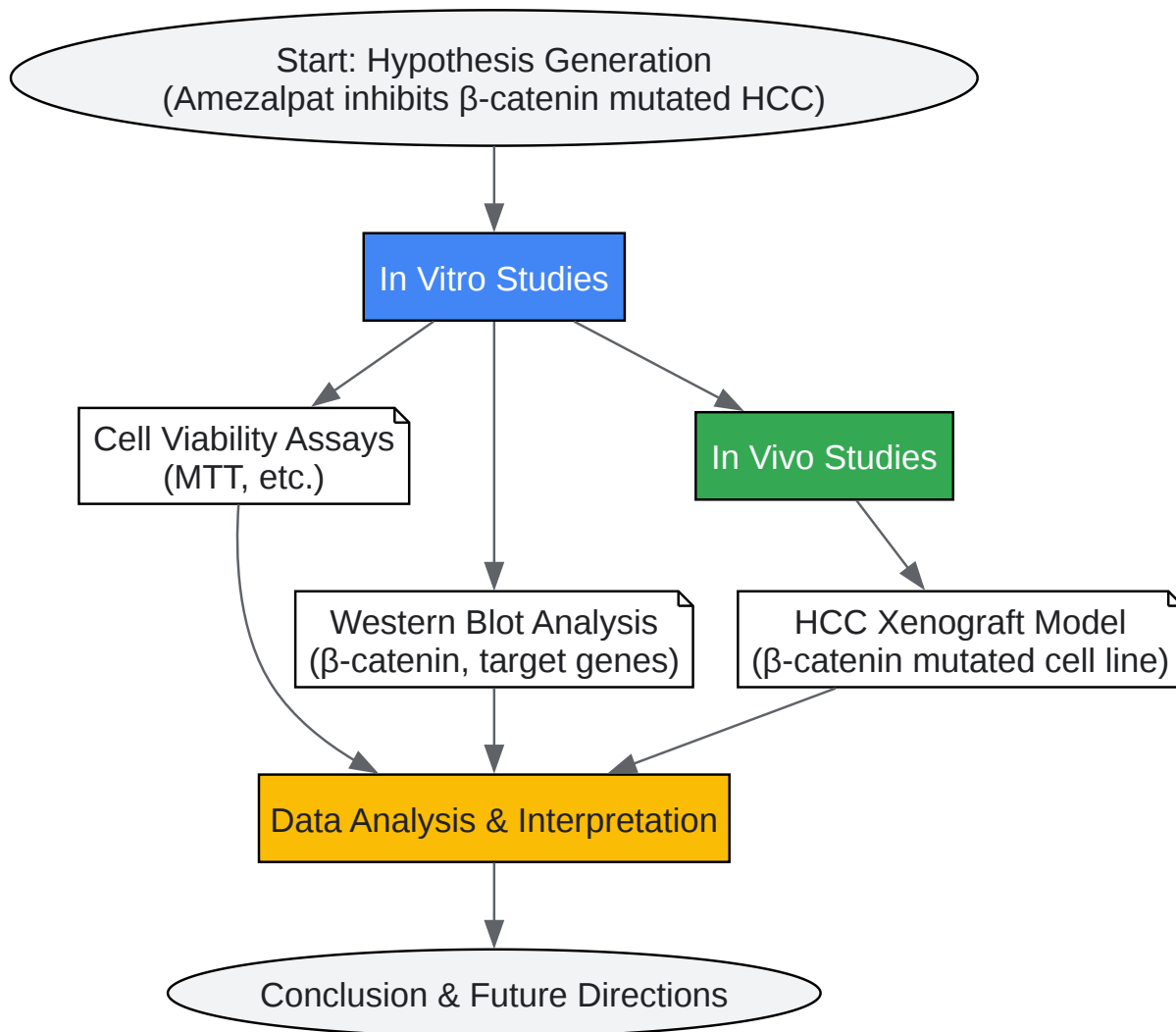
Signaling Pathways and Experimental Workflow

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. In the absence of Wnt ligands, β -catenin is targeted for degradation by a destruction complex. Mutations in β -catenin, as seen in some HCCs, prevent this degradation, leading to its accumulation and translocation to the nucleus, where it activates target genes involved in cell proliferation and survival.







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